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Basic blue 24 zinc chloride double salt

Cat. No.: B12060965
M. Wt: 832.1 g/mol
InChI Key: GVUSDOPFNXGFRS-UHFFFAOYSA-L
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Description

Historical Trajectory and Evolution of Research on Thiazine (B8601807) Dyes

The study of thiazine dyes is a significant chapter in the history of synthetic chemistry. The journey began with the synthesis of Methylene (B1212753) Blue in 1876 by German chemist Heinrich Caro, which is noted as the first fully synthetic drug used in medicine. wikipedia.org This discovery opened the door for the development of a new class of dyes with broad applications.

Initially, research into thiazine dyes was closely linked to the textile industry and the burgeoning field of microbiology. Paul Ehrlich, a pioneer in hematology and chemotherapy, utilized these dyes for staining nerve fibers, a technique he first described in 1887. wikipedia.org His work demonstrated the selective affinity of these compounds for specific biological structures, a principle that underpins their use as vital stains today.

The parent structure for many thiazine dyes, phenothiazine (B1677639), was discovered in 1883. britannica.com Over the decades, research evolved from simple dyeing applications to exploring the medicinal properties of thiazine derivatives. In 1891, the antimalarial properties of Methylene Blue were first reported by Guttmann and Ehrlich. nih.govnih.gov This marked a significant shift, showcasing that synthetic dyes could possess therapeutic potential.

Contemporary research continues to explore the diverse applications of thiazine dyes, including their roles as photosensitizers in photodynamic therapy, their antimalarial and anticancer activities, and their use in developing new analytical methods. nih.govnih.govsigmaaldrich.com The structural modification of the thiazine core remains an active area of research to develop novel compounds with enhanced efficacy and specificity. nih.gov

Nomenclature, Chemical Classification, and Structural Representation of Basic Blue 24 Zinc Chloride Double Salt

A precise understanding of a chemical compound requires a clear and unambiguous system of naming and classification.

The formal name for the organic cation of Basic Blue 24 according to the International Union of Pure and Applied Chemistry (IUPAC) is 3,7-bis(ethylamino)-2,8-dimethyl-5λ⁴-phenothiazin-5-ylium. When formulated as a zinc chloride double salt, one IUPAC name is zinc(2+) 3,7-bis(ethylamino)-2,8-dimethyl-5λ⁴-phenothiazin-5-ylium trichloride (B1173362). thermofisher.com

In practice, the compound is more commonly known by a variety of synonyms, which are widely used in commercial and research contexts. These include:

New Methylene Blue N Zinc Chloride Double Salt scbt.comsigmaaldrich.com

Basic Blue 24 scbt.comfishersci.com

C.I. 52030 sigmaaldrich.comscbt.comfishersci.com

The CAS (Chemical Abstracts Service) number for this compound is 6586-05-6. sigmaaldrich.comscbt.comsigmaaldrich.com

Table 1: Identification of this compound

IdentifierValue
Common Name This compound
Synonyms New Methylene Blue N, C.I. 52030
CAS Number 6586-05-6 sigmaaldrich.comscbt.com
IUPAC Name zinc(2+) 3,7-bis(ethylamino)-2,8-dimethyl-5λ⁴-phenothiazin-5-ylium trichloride thermofisher.com
Molecular Formula C18H22ClN3S · 0.5ZnCl2 sigmaaldrich.comsigmaaldrich.com
Molecular Weight 416.05 g/mol sigmaaldrich.comsigmaaldrich.com

Basic Blue 24 is classified as a cationic or basic dye. quora.com This classification arises from the positive charge on the chromophore, the part of the molecule responsible for its color. The core structure is a derivative of phenothiazine, which places it within the thiazine family of heterocyclic compounds. britannica.comwikipedia.org Thiazine dyes are characterized by a six-membered ring containing one sulfur and one nitrogen atom. britannica.comwikipedia.org They are a subset of sulfur dyes and are known for their strong, vibrant colors.

It is crucial to distinguish between double salts and coordination complexes to understand the chemical behavior of this compound.

Double Salts: These are crystalline solids that contain two or more different simple salts in a fixed stoichiometric ratio. vedantu.comwikipedia.org When dissolved in a solvent like water, a double salt completely dissociates into its constituent ions. wikipedia.orgunacademy.comshaalaa.com The properties of the solution are essentially a mixture of the properties of the individual salt components. vedantu.com

Coordination Complexes: These compounds consist of a central metal atom or ion bonded to surrounding molecules or ions, known as ligands. vedantu.compediaa.com The resulting complex ion typically remains intact when dissolved in solution and does not dissociate into its individual components. unacademy.comshaalaa.compediaa.com The properties of a coordination complex are distinct from its constituent parts. vedantu.comunacademy.com

This compound is, as its name implies, a double salt . scbt.comsigmaaldrich.com This means that in the solid state, it consists of the Basic Blue 24 cation ([C₁₈H₂₂N₃S]⁺), zinc cations (Zn²⁺), and chloride anions (Cl⁻) in a defined crystal lattice. When dissolved in water, it dissociates into these individual ions. This is distinct from a coordination complex where the zinc ion would be covalently bonded to the dye molecule, forming a single, stable complex ion in solution.

Table 2: Comparison of Double Salts and Coordination Complexes

FeatureDouble SaltCoordination Complex
Existence Exists only in the solid state. wikipedia.orgRetains its identity in both solid and solution states. pediaa.com
Behavior in Solution Dissociates completely into constituent ions. unacademy.comshaalaa.comThe complex ion remains intact. wikipedia.orgunacademy.compediaa.com
Identity of Components Loses individual identity in solution. shaalaa.comRetains identity in solution. shaalaa.com
Ionic Tests Gives positive tests for all constituent ions. shaalaa.comDoes not give tests for all constituent ions. shaalaa.com

Significance and Research Opportunities for this compound in Contemporary Chemical Science

The primary significance of Basic Blue 24 lies in its application as a supravital stain in hematology, particularly for the enumeration of reticulocytes (immature red blood cells). sigmaaldrich.com Its ability to bind to and precipitate residual ribonucleic acid (RNA) within these cells allows for their visualization and quantification under a microscope. sigmaaldrich.com

Beyond its established role in diagnostics, research has highlighted its potential in other areas. It has been investigated as a photosensitizer for the photodynamic inactivation of plant-pathogenic fungi. sigmaaldrich.com This suggests opportunities for developing novel agricultural fungicides. Furthermore, its use in studies of photodynamic antimicrobial chemotherapy against dermatophytes like Trichophyton species points toward potential therapeutic applications in medicine. sigmaaldrich.com

The broader class of thiazine dyes continues to be a fertile ground for research. Their inherent redox properties and ability to generate reactive oxygen species upon irradiation make them candidates for applications in photoredox catalysis and environmental remediation. Further structural modifications of the Basic Blue 24 scaffold could lead to new compounds with tailored absorption spectra, improved photosensitizing efficiency, or enhanced biological targeting for applications in diagnostics and therapy.

Overview of Relevant Research Paradigms and Methodologies

The study and characterization of thiazine dyes such as Basic Blue 24 employ a range of analytical and synthetic methodologies.

Spectroscopic Analysis: UV-Visible spectrophotometry is a fundamental technique used to study the light-absorbing properties of the dye. nih.gov It is used to determine the maximum absorption wavelength (λmax) and to study phenomena such as dye aggregation in different solvents and concentrations. sigmaaldrich.comnih.gov

Chromatographic Techniques: Methods like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity of the dye and for separating it from complex mixtures. researchgate.netcurtin.edu.au These techniques are crucial in quality control and in the analysis of dye extracts from various substrates. curtin.edu.auuniroma1.it

Synthesis and Purification: The synthesis of thiazine dyes often involves multi-step chemical reactions, such as the oxidative coupling of aniline (B41778) derivatives with sulfur-containing compounds. google.comresearchgate.net Purification of the final product is critical to remove impurities and starting materials, which can be achieved through techniques like recrystallization or column chromatography.

Microscopy: In its primary application, the analysis relies on light microscopy to visualize and count the stained reticulocytes, demonstrating the practical endpoint of its chemical function as a stain. sigmaaldrich.com

These methodologies provide the foundation for both fundamental research into the properties of Basic Blue 24 and its development for new and existing applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H44Cl4N6S2Zn B12060965 Basic blue 24 zinc chloride double salt

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

dichlorozinc;ethyl-[7-(ethylamino)-2,8-dimethylphenothiazin-3-ylidene]azanium;dichloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H21N3S.4ClH.Zn/c2*1-5-19-13-9-17-15(7-11(13)3)21-16-8-12(4)14(20-6-2)10-18(16)22-17;;;;;/h2*7-10,19H,5-6H2,1-4H3;4*1H;/q;;;;;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVUSDOPFNXGFRS-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC2=C(C=C1C)N=C3C=C(C(=[NH+]CC)C=C3S2)C.CCNC1=CC2=C(C=C1C)N=C3C=C(C(=[NH+]CC)C=C3S2)C.[Cl-].[Cl-].Cl[Zn]Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H44Cl4N6S2Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

832.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Preparation Research

Mechanistic Studies of Basic Blue 24 Synthesis

The formation of the core phenothiazine (B1677639) structure of Basic Blue 24 is a key area of mechanistic investigation. This process is generally achieved through the controlled oxidation and coupling of specific aromatic amine precursors.

The synthesis of the thiazine (B8601807) ring system, the central chromophore of Basic Blue 24, is accomplished through oxidative coupling reactions. taylorandfrancis.com This class of reactions involves the joining of two molecules through an oxidation process. taylorandfrancis.com In the context of thiazine dyes, the process typically involves the oxidation of substituted aniline (B41778) precursors. For instance, the synthesis of the closely related Methylene (B1212753) Blue involves the oxidation of 4-aminodimethylaniline. wikipedia.org A similar principle applies to Basic Blue 24, where substituted N-ethyl-2-methylaniline derivatives serve as precursors.

The mechanism involves the generation of radical species from the aniline derivatives, which then couple to form intermediate structures. nih.gov Subsequent oxidation and intramolecular cyclization, often involving a sulfur source, lead to the formation of the phenothiazine skeleton. wikipedia.org Research into these oxidative coupling reactions has explored various oxidizing agents and catalysts to control the reaction pathway and improve yields. nih.gov The development of efficient methods for these coupling reactions is crucial as the resulting compounds have wide applications. nih.gov

The specific precursors for Basic Blue 24 are crucial for its final structure. The synthesis relies on the reactivity of N-ethyl-2-methylaniline derivatives. The positions of the ethylamino and methyl groups on the aromatic rings direct the coupling and cyclization reactions, ultimately defining the 3,7-bis(ethylamino)-2,8-dimethylphenothiazin-5-ium cation structure. nih.gov

The search for new functionalizations of phenothiazine derivatives remains an active area of research. mdpi.com The most reactive positions on the phenothiazine precursor are typically the 3 and 7 positions, which is attributed to the electron-donating effect of the nitrogen atom at the 10-position. mdpi.com The reaction pathway proceeds through several intermediate species. After initial oxidation, the precursors form dimeric structures which then undergo cyclization with a sulfur source to form the central thiazine ring. The study of these intermediates is essential for optimizing the reaction and preventing the formation of by-products. mdpi.com Machine learning models are now being developed to predict optimal precursors for inorganic synthesis, a concept that could be applied to complex organic syntheses to better understand precursor dependencies and reaction pathways. umn.edu

Table 1: Precursors in Basic Blue 24 Synthesis

Precursor Role in Synthesis
N-ethyl-2-methylaniline derivative Primary aromatic amine that forms the main body of the dye molecule.
Oxidizing Agent (e.g., MnO₂) Facilitates the coupling of the amine precursors. evitachem.com
Sulfur Source (e.g., Sodium Thiosulfate) Incorporated to form the central thiazine ring of the phenothiazine core. wikipedia.org

Role of Zinc Chloride in Double Salt Formation and Stabilization

Zinc chloride plays a dual role in the synthesis of Basic Blue 24. It can act as a Lewis acid catalyst during the reaction and is essential for the formation and stabilization of the final product as a zinc chloride double salt. This precipitation step is a key part of the purification and isolation process.

The formation of a double salt, such as Basic Blue 24 zinc chloride double salt, is a precipitation reaction governed by thermodynamic and kinetic principles. A kinetic investigation of the removal of a related compound, 1,9-dimethyl-methylene blue zinc chloride double salt, provides insights into the factors affecting its stability and reaction rates. jksus.org The study highlights that processes involving the double salt are influenced by parameters such as pH and temperature. jksus.org

Thermodynamic analysis of double salt precipitation in other systems, such as with rare earth elements, shows that the formation of a double salt can be a highly effective method for selective precipitation, even in acidic conditions. mdpi.com The stability of the double salt is dependent on the equilibrium between the dissolved ions and the solid precipitate. For Basic Blue 24, the zinc chloride forms a stable crystalline structure with the dye cation, taking it out of the solution. evitachem.com The formation of zinc chloride double salts has been observed with various organic and inorganic molecules, indicating a general chemical phenomenon where ZnCl₂ complexes with other molecules to form a more stable, often less soluble, product. nih.gov

The stoichiometry and yield of the this compound are highly dependent on the reaction conditions during its precipitation. Key parameters include pH, temperature, and the concentration of reactants. jksus.org

pH: The pH of the solution is critical. One synthetic method specifies adjusting the pH to a range of 2 to 3 with hydrochloric acid before the addition of zinc chloride to induce precipitation of the double salt. evitachem.com In a kinetic study of a similar dye, the optimal pH for a related process was found to be highly acidic, at 1.4. jksus.org Acidic conditions can influence the charge and structure of the dye molecule, promoting the interaction with the zinc chloride complex. researchgate.net

Temperature: Temperature affects both the rate of precipitation and the solubility of the salt. The aforementioned kinetic study identified an optimal temperature of 50 °C for their process. jksus.org

Concentration: The initial concentration of the dye and the amount of zinc chloride added directly impact the yield and efficiency of the precipitation. The synthesis involves adding zinc chloride to the reaction mixture to precipitate the double salt, with the final product being filtered and dried. evitachem.com

Table 2: Optimal Conditions for Processes Involving a Related Thiazine Dye Zinc Chloride Double Salt

Parameter Optimal Value Source
pH 1.4 jksus.org
Temperature 50 °C jksus.org

Development of Novel and Green Synthesis Pathways for Basic Blue 24

In line with the broader goals of green chemistry, research is aimed at developing more sustainable methods for synthesizing dyes like Basic Blue 24. rsc.org These efforts focus on reducing waste, avoiding hazardous materials, and improving energy efficiency.

Novel synthetic methodologies for thiazine derivatives include the use of microwave-induced reactions, which can accelerate reaction times and improve yields. nih.gov Solvent-free synthesis is another green approach, where reactants are mixed in the absence of a solvent, often with a catalyst, to produce the desired product, thereby reducing volatile organic compound emissions. rsc.org

A significant green improvement in the synthesis of related dyes has been the replacement of toxic and environmentally hazardous oxidizing agents, such as dichromates, with greener alternatives like manganese dioxide. evitachem.com Furthermore, developing pathways that use water as a solvent where possible and allow for the recycling of catalysts are key objectives. mdpi.com The solid-state synthesis of other complex dyes, such as phthalocyanines, has been shown to be a high-yielding and greener alternative to traditional solution-based methods, suggesting a potential future direction for thiazine dye production. nih.gov

Exploration of Environmentally Benign Oxidizing Agents

Historically, the synthesis of related dyes often employed oxidizing agents like dichromates, which are recognized as environmentally hazardous. evitachem.combeyondbenign.org Current research focuses on greener alternatives that minimize environmental impact without compromising yield or quality.

One significant advancement is the use of manganese dioxide as an oxidizing agent, which successfully replaces toxic dichromates. evitachem.comgoogle.com This method is noted for producing high-quality Methylene Blue, the precursor to the zinc chloride double salt, with the added benefit of avoiding environmental pollution from toxic heavy metals. google.com

Another green approach involves the use of molybdenum catalysts activated by aqueous hydrogen peroxide. beyondbenign.org This system provides an effective and safer alternative to heavy-metal reagents. The primary byproduct of hydrogen peroxide oxidation is water, making it an exceptionally clean and environmentally benign choice. While much of the research on oxidants like calcium peroxide focuses on dye degradation in wastewater treatment, these studies underscore the effectiveness of peroxide-based compounds as powerful, eco-friendly oxidants. researchgate.netresearchgate.netnih.gov

Table 1: Comparison of Traditional and Environmentally Benign Oxidizing Agents

Oxidizing Agent Traditional/Benign Key Characteristics Environmental Impact
Sodium Dichromate Traditional Highly effective but contains hexavalent chromium. Known carcinogen with significant disposal challenges. beyondbenign.org
Manganese Dioxide Benign Effective replacement for dichromates in Methylene Blue synthesis. google.com Not environmentally toxic, reducing pollution concerns. google.com
Hydrogen Peroxide (with Molybdenum catalyst) Benign Efficient oxidation; the primary byproduct is water. beyondbenign.org Considered a very safe and clean oxidizing agent. beyondbenign.org
Calcium Peroxide Benign A strong, eco-friendly oxidant. researchgate.netnih.gov Does not result in sludge formation. nih.gov

Solvent Selection and Reaction Engineering for Sustainable Production

Sustainable production of this compound extends beyond the choice of reagents to include solvent selection and reaction engineering. The chemical industry is moving away from hazardous solvents toward greener alternatives that reduce environmental footprints. wiley.com

Reaction engineering plays a crucial role in optimizing chemical processes for efficiency and sustainability. polymtl.ca Key principles include:

Process Intensification: Designing smaller, more efficient reactors, such as continuous flow reactors, which can lead to better control over reaction parameters like temperature and mixing. polymtl.carsc.org

Advanced Modeling: Utilizing computational tools for reactor modeling, optimization, and control helps to improve material yield and reduce waste. polymtl.ca

Automation: Automated systems can monitor and control reactions in real-time, ensuring consistency and minimizing human intervention, which can lead to more efficient and safer production. rsc.org

Recent developments in continuous flow photoreactors and the use of 3D-printed catalytic static mixers exemplify the innovations in reaction engineering aimed at improving efficiency and sustainability in chemical synthesis. rsc.org

Advanced Purification Strategies for this compound

Achieving high purity is critical for the application of this compound. Advanced purification strategies are employed to remove unreacted starting materials, byproducts, and other impurities, such as unwanted metal ions.

Chromatographic Techniques for High-Purity Isolation

Chromatography is a powerful and versatile technique for separating and purifying components within a mixture based on their differential interactions with a stationary and a mobile phase. chromtech.com Several chromatographic methods are applicable for the high-purity isolation of ionic dyes like Basic Blue 24.

Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. vt.edu Since Basic Blue 24 is a cationic dye, cation-exchange chromatography can be effectively used. The dye binds to a negatively charged stationary phase and is later eluted by changing the ionic strength or pH of the mobile phase. vt.edu

Reverse-Phase Chromatography (RPC): RPC separates molecules based on their hydrophobicity. vt.edu It uses a non-polar stationary phase and a polar mobile phase. The polarity of the mobile phase is gradually decreased to elute the components, with less polar compounds being retained longer.

Affinity Chromatography: This highly specific method uses a ligand that binds exclusively to the target molecule. chromtech.com For dyes, this could involve ligands that have a specific affinity for the phenothiazine structure, allowing for a one-step purification with high selectivity.

Table 2: Overview of Chromatographic Purification Techniques

Technique Separation Principle Stationary Phase Example Mobile Phase Application to Basic Blue 24
Ion-Exchange Net Charge vt.edu Resin with fixed negative charge (for cation exchange) Aqueous buffer with increasing salt concentration or changing pH vt.edu Highly effective for separating the cationic dye from non-ionic or anionic impurities.
Reverse-Phase Hydrophobicity/Polarity vt.edu Silica-based C18 (long hydrocarbon chains) Aqueous/organic solvent mixture with decreasing polarity vt.edu Useful for separating the dye from impurities with different polarities.
Affinity Specific biological or chemical binding chromtech.com Ligand with specific affinity for the dye molecule Elution buffer that disrupts the specific binding interaction Potentially offers the highest degree of purification in a single step. vt.edu

Crystallization Methodologies and Crystal Growth Control

Crystallization is a fundamental technique for purifying solid compounds. For this compound, this involves carefully controlled precipitation from a solution to form high-purity crystals, leaving impurities behind in the mother liquor.

The formation of zinc chloride double salts, such as zinc ammonium (B1175870) chloride (ZnCl₂·2NH₄Cl), from aqueous solutions has been studied extensively. sanimet.itresearchgate.net The process involves dissolving the constituent salts in a suitable solvent (often water), followed by evaporation or cooling to induce supersaturation and subsequent crystallization. researchgate.net For Basic Blue 24, the process involves adding zinc chloride to the synthesized dye solution and adjusting conditions (e.g., pH, temperature, concentration) to facilitate the precipitation of the double salt. evitachem.comgoogle.com

Controlling crystal growth is essential for achieving high purity and desired physical properties. A slow, controlled release of ions into the solution can lead to the formation of well-defined, high-quality crystals, which is a more effective purification method than rapid precipitation. nih.gov

Chelation-Based Methods for Impurity Removal

Metal ion impurities can interfere with the synthesis and performance of dyes. thfine.com For instance, manganese ions are known to affect polymerization rates and cause discoloration in related chemical processes. google.com Chelation-based methods are employed to remove these detrimental metal ions.

Chelating agents are molecules that can form multiple bonds to a single metal ion, effectively sequestering it and forming a stable, soluble complex. thfine.com This complex can then be separated from the desired product. In the context of dye production, adding a chelating agent can "block" the activity of disruptive metal ions like Fe³⁺, Cu²⁺, and Mn²⁺ that may be present in the reaction mixture, preventing them from causing unwanted side reactions or affecting the final color. thfine.com A patented process for purifying aqueous zinc chloride solutions involves adjusting the pH and using an oxidizing agent to precipitate manganese, demonstrating a method to remove specific metal contaminants. google.com

Structural Elucidation and Solid State Chemistry of Basic Blue 24 Zinc Chloride Double Salt

X-ray Crystallography of Basic Blue 24 and Related Zinc(II) Complexes

A complete understanding of the three-dimensional arrangement of atoms and ions in the solid state of Basic Blue 24 zinc chloride double salt would require single-crystal X-ray diffraction analysis. This technique would provide precise information on the crystal system, space group, and the dimensions of the unit cell.

Determination of Crystal Structure and Unit Cell Parameters

Currently, there is no published crystallographic data detailing the unit cell parameters (a, b, c, α, β, γ) and crystal system for this compound. For comparison, a related compound, the tetrachloroferrate(III) complex of Methylene (B1212753) Blue ([C₁₆H₁₈N₃S]⁺[FeCl₄]⁻), crystallizes in a specific arrangement that allows for the detailed analysis of its structure. bohrium.com Obtaining similar data for the zinc chloride double salt would be a crucial first step in its solid-state characterization.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Without experimental crystallographic data, a precise analysis of the bond lengths, bond angles, and torsion angles within the this compound is not possible. However, expected values can be inferred from the known structures of the individual components. The phenothiazinium cation is expected to be largely planar, with specific bond lengths and angles characteristic of its aromatic and heterocyclic rings. The tetrachlorozincate(II) anion typically exhibits a tetrahedral geometry.

Coordination Environment and Geometry of Zinc(II) in the Double Salt

The zinc(II) ion in this double salt is expected to exist as the tetrachlorozincate(II) anion, [ZnCl₄]²⁻.

Identification of Ligand Donor Atoms and Coordination Number

In the [ZnCl₄]²⁻ anion, the central zinc(II) ion is coordinated to four chloride ions, which act as the ligand donor atoms. Therefore, the coordination number of zinc(II) is 4.

Distorted Tetrahedral or Other Geometries of Zinc(II) Centers

The geometry of the [ZnCl₄]²⁻ anion is typically tetrahedral. researchgate.net However, in the solid state, interactions with the surrounding cations and any solvent molecules of crystallization can lead to distortions from ideal tetrahedral symmetry. This would be reflected in deviations of the Cl-Zn-Cl bond angles from the ideal 109.5°. In some zinc(II) complexes with different ligands, coordination numbers of five or six can lead to trigonal bipyramidal or octahedral geometries, respectively. researchgate.net For the tetrachlorozincate anion, a distorted tetrahedral geometry is the most probable arrangement.

Intermolecular Interactions and Packing in the Solid State

The crystal packing of this compound will be governed by a combination of ionic and intermolecular forces. The primary interaction will be the electrostatic attraction between the cationic phenothiazinium dye and the anionic tetrachlorozincate complex.

π-π Stacking Interactions of Aromatic Dye Moieties

The cationic component of Basic Blue 24, a derivative of the phenothiazine (B1677639) chromophore, is characterized by its extensive aromatic system. In the solid state, these planar aromatic moieties can engage in π-π stacking interactions, a type of non-covalent interaction that is crucial in the self-assembly of many organic molecules, including DNA and proteins. nih.gov These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. acs.org

The geometry of π-π stacking can vary, with the most common arrangements being face-to-face and edge-to-face. In the context of organic dyes, parallel-displaced or tilted arrangements are frequently observed, which help to mitigate electrostatic repulsion between the electron-rich π systems. The strength of these interactions is sensitive to the distance between the aromatic planes and their relative orientation. Typically, centroid-to-centroid distances in the range of 3.3 to 3.8 Å are indicative of significant π-π stacking. rsc.org

While specific crystallographic data for this compound is not publicly available, studies on related zinc complexes with aromatic ligands provide valuable insights. For instance, in some zinc complexes containing aromatic rings, π-π interactions with centroid-centroid distances ranging from 3.5826 (13) to 3.9681 (13) Å have been observed. The mutual orientation of the molecules in these stacked arrangements is a critical factor, with parallel-displaced structures often being energetically favorable. acs.org The presence of electron-donating or electron-withdrawing substituents on the aromatic rings can also modulate the strength and geometry of these interactions. rsc.org In organic-inorganic hybrid metal halides, the tailoring of π-π stacking interactions among organic cations has been shown to tune the light-emitting properties of the crystals. nih.gov

Table 1: Typical Parameters for π-π Stacking Interactions in Aromatic Systems

ParameterTypical RangeSignificance
Centroid-to-Centroid Distance3.3 - 3.8 ÅIndicates the proximity of the stacked aromatic rings.
Interplanar Angle0° - 30°Describes the relative tilt of the aromatic planes.
Slip Angle0° - 45°Measures the offset between the centers of the aromatic rings.
Interaction Energy2 - 10 kcal/molQuantifies the strength of the stacking interaction. acs.org

Hydrogen Bonding Networks and Halogen Bonding

In addition to π-π stacking, hydrogen bonds play a pivotal role in the crystal engineering of organic salts. researchgate.net The Basic Blue 24 cation possesses potential hydrogen bond donors in its ethylamino groups, while the [ZnCl₄]²⁻ or related chlorozincate anions can act as hydrogen bond acceptors. The formation of N-H···Cl hydrogen bonds is a common feature in the crystal structures of organic ammonium (B1175870) chlorides and related salts. These interactions are directional and contribute significantly to the stability of the crystal lattice. rsc.org In organic salts of carboxylic acids, for instance, N-H···O and O-H···O hydrogen bonds are the primary interactions governing the supramolecular architecture. researchgate.net Studies on phenothiazine derivatives have highlighted the importance of hydrogen bonding in their biological activity and photophysical properties. improvedpharma.comemory.edu

Influence of Crystal Packing on Macroscopic Properties

The density and stability of the crystal are also direct consequences of the packing efficiency. Strong and numerous intermolecular interactions generally lead to a more stable and dense crystal structure. The specific arrangement of the ions can also create anisotropic properties, meaning the material may exhibit different properties when measured along different crystallographic axes. The study of how crystal packing influences the properties of organic materials is a key aspect of crystal engineering, aiming to design solids with desired functionalities.

Solid-State NMR Spectroscopy for Structural Insights

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for probing the local atomic environment in solid materials. nih.govwikipedia.org It provides information on the chemical structure, conformation, and dynamics of molecules in the solid state. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions provide valuable structural information. emory.edu

For this compound, ssNMR could provide significant insights into its solid-state structure, especially in the absence of single-crystal X-ray diffraction data. By studying different nuclei, a comprehensive picture of the molecular and supramolecular structure can be built.

¹³C ssNMR: This technique can be used to identify the different carbon environments in the Basic Blue 24 cation. nih.gov The chemical shifts of the aromatic and aliphatic carbons would confirm the molecular structure. acs.org Furthermore, techniques like cross-polarization magic-angle spinning (CP-MAS) can enhance the signal of the less abundant ¹³C nuclei and provide information about the proximity of carbon and hydrogen atoms. mpg.de

¹⁵N ssNMR: The nitrogen atoms in the phenothiazine ring and the ethylamino groups are sensitive probes of their local environment. ¹⁵N ssNMR could provide information on hydrogen bonding interactions involving the amino groups. nih.gov

¹H ssNMR: While proton spectra in solids are often broad due to strong dipolar couplings, advanced techniques can provide high-resolution data, offering insights into hydrogen bonding and molecular dynamics. mst.edu

⁶⁷Zn ssNMR: Although more challenging due to the quadrupolar nature and low natural abundance of the ⁶⁷Zn isotope, ssNMR of this nucleus could directly probe the coordination environment of the zinc ions in the chlorozincate anion.

By employing various ssNMR techniques, it would be possible to elucidate details about the intermolecular interactions, such as π-π stacking and hydrogen bonding, and to distinguish between different polymorphic or amorphous forms of this compound.

Advanced Spectroscopic and Physico Chemical Characterization of Basic Blue 24 Zinc Chloride Double Salt

Electronic Absorption and Emission Spectroscopy

The electronic transitions of Basic Blue 24 zinc chloride double salt, also known as New Methylene (B1212753) Blue N, are responsible for its characteristic color and have been investigated using UV-Visible absorption and fluorescence spectroscopy.

This compound exhibits strong absorption in the visible and ultraviolet regions of the electromagnetic spectrum. The primary absorption in the visible range, which gives the dye its blue color, is attributed to a π-π* transition within the phenothiazine (B1677639) chromophore. In aqueous solutions, this main absorption band is typically observed between 629 and 635 nm. srlchem.comsigmaaldrich.com A secondary, less intense shoulder is often observed at a shorter wavelength, around 588-594 nm, which is often associated with the presence of dye aggregates. sigmaaldrich.com

In the ultraviolet region, Basic Blue 24 shows distinct absorption bands. These are generally found around 284-290 nm and 242-248 nm in water. sigmaaldrich.com These higher energy absorptions are also due to π-π* transitions within the aromatic system. The molar extinction coefficient (ε), a measure of how strongly a substance absorbs light at a given wavelength, is a key parameter in its spectroscopic characterization. For this compound in water, the molar extinction coefficient for the main visible peak is notably high, indicating a strong absorption of light. srlchem.comsigmaaldrich.com

Table 1: UV-Visible Absorption Maxima and Molar Extinction Coefficients of this compound in Water

Wavelength Range (nm)Molar Extinction Coefficient (ε) (min)Transition Type
629-63544,000π-π
588-59436,000π-π (often associated with aggregates)
284-29028,000π-π
242-24816,000π-π

Data sourced from supplier technical documentation. srlchem.comsigmaaldrich.com

Upon absorption of light, molecules of Basic Blue 24 can relax to the ground state through various pathways, including the emission of light, a process known as fluorescence. The photoluminescence of thiazine (B8601807) dyes is influenced by factors such as the solvent environment and the state of aggregation. The fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons, is a critical parameter for characterizing the emission efficiency. For phenothiazine-based dyes, the quantum yield is known to decrease with an increase in the polarity of the solvent. researchgate.net

The fluorescence lifetime (τf), the average time the molecule spends in the excited state before returning to the ground state, is another important photophysical property. Studies on the closely related Methylene Blue have recorded its fluorescence lifetime, providing insight into the excited state dynamics. researchgate.net The primary emission pathway for monomeric Basic Blue 24 is fluorescence from the first excited singlet state (S1) to the ground state (S0). However, non-radiative decay processes, such as internal conversion and intersystem crossing to the triplet state, also compete with fluorescence and can reduce the quantum yield.

Like many planar aromatic dyes, Basic Blue 24 has a tendency to form aggregates, particularly in aqueous solutions at higher concentrations. nih.govrsc.org This aggregation is primarily driven by van der Waals forces and hydrophobic interactions between the dye molecules. The formation of aggregates, such as dimers and higher-order H- and J-aggregates, leads to noticeable changes in the electronic absorption spectrum. nih.gov Typically, the formation of H-aggregates (face-to-face stacking) results in a blue-shift (hypsochromic shift) of the main absorption band, while J-aggregates (edge-to-edge arrangement) can cause a red-shift (bathochromic shift). The shoulder often observed around 620 nm in the absorption spectrum of thiazine dyes is frequently attributed to the presence of dimers. researchgate.net This aggregation can also lead to a decrease in fluorescence quantum yield, a phenomenon known as fluorescence quenching. nih.gov

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. The electronic transitions of Basic Blue 24 are sensitive to the polarity of the surrounding medium. researchgate.netnih.gov The absorption spectrum of the dye can exhibit either a hypsochromic (blue) or bathochromic (red) shift depending on the nature of the solvent. researchgate.netnih.gov

In polar solvents, the ground state of the dye molecule is often more stabilized than the excited state, leading to an increase in the energy gap between them and resulting in a hypsochromic shift of the π-π* transition. researchgate.net Conversely, in some cases, a bathochromic shift can be observed in polar solvents, which may be attributed to a combination of factors including solvent-solute hydrogen bonding and other specific interactions. nih.govorientjchem.org The solvatochromic behavior of Basic Blue 24 confirms that its electronic transitions are sensitive to the local environment, a property that is exploited in various sensing applications.

Table 2: Solvatochromic Shift of the Main Absorption Band of a Related Thiazine Dye (Methylene Blue) in Various Solvents

SolventWavelength (λmax) (nm)
Dioxane650
Methanol655
Cyclohexanone660
Dimethylsulfoxide (DMSO)665
Water665

Data adapted from studies on Methylene Blue. nih.govresearchgate.netresearchgate.net

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy techniques such as FTIR and Raman are powerful tools for identifying the functional groups and elucidating the molecular structure of Basic Blue 24.

The FTIR and Raman spectra of Basic Blue 24 are characterized by a series of bands corresponding to the vibrational modes of its constituent functional groups. The phenothiazine core, with its aromatic rings and heterocyclic structure, gives rise to a number of distinct peaks.

Key vibrational assignments for the related Methylene Blue molecule, which are also applicable to Basic Blue 24, include:

Aromatic C=C and Imine C=N Stretching: An intense band observed around 1600 cm⁻¹ is attributed to the stretching vibrations of the C=C bonds within the aromatic rings and the C=N bonds of the phenothiazine skeleton. researchgate.net

-CH₂ and -CH₃ Group Vibrations: Sharp peaks in the region of 1390 cm⁻¹ and 1332 cm⁻¹ are associated with the stretching vibrations of the methylene (-CH₂) and methyl (-CH₃) groups of the ethylamino substituents. researchgate.net

C-N Stretching: A band around 1390 cm⁻¹ can also have contributions from C-N stretching vibrations. researchgate.net

C-H Out-of-Plane Bending: Vibrations corresponding to the out-of-plane bending of C-H bonds in the aromatic rings are typically observed at lower wavenumbers, such as around 855 cm⁻¹ and 816 cm⁻¹. researchgate.net

C-S-C Vibrations: The C-S-C linkage within the central thiazine ring exhibits characteristic vibrational bands, for instance, in the regions of 615-625 cm⁻¹ and around 1095 cm⁻¹. researchgate.net

Raman spectroscopy is particularly useful for studying the vibrations of the chromophore, and due to resonance enhancement effects, it can provide detailed information about the structure of the dye, even when adsorbed on surfaces. scielo.br

Analysis of Zinc-Ligand Vibrations and Lattice Modes

In the Far-IR spectrum of this compound, one would anticipate the appearance of new vibrational bands that are absent in the spectrum of the free dye (Basic Blue 24 hydrochloride). These bands would be attributable to the vibrations of the coordinate bonds between the zinc ion and the ligand (the Basic Blue 24 cation). The primary coordination sites on the Basic Blue 24 molecule for a metal ion like Zn(II) are the nitrogen and sulfur heteroatoms within the phenothiazine ring system. The Zn-N and Zn-S stretching vibrations are expected to occur in the low-frequency region, typically below 500 cm⁻¹. The exact positions of these bands would be sensitive to the coordination geometry (e.g., tetrahedral, octahedral) around the zinc ion.

Lattice modes, which correspond to the collective vibrations of the ions or molecules in the crystal lattice, would also be observable in the Far-IR and Raman spectra. These modes are generally found at very low frequencies (typically below 200 cm⁻¹) and provide information about the crystal packing and intermolecular interactions.

A hypothetical data table for the expected vibrational modes is presented below. The exact frequencies would require experimental determination.

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Spectroscopic Technique
Zn-N Stretch400 - 500Far-IR, Raman
Zn-S Stretch250 - 350Far-IR, Raman
Lattice Modes< 200Far-IR, Raman

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds in solution.

Proton and Carbon NMR for Molecular Structure Confirmation

The ¹H and ¹³C NMR spectra of this compound in a suitable deuterated solvent (such as DMSO-d₆) would confirm the core structure of the Basic Blue 24 cation.

In the ¹H NMR spectrum, distinct signals would be expected for the aromatic protons on the phenothiazine ring, the protons of the ethyl and methyl groups on the amine substituents, and the methyl group attached to the aromatic ring. The chemical shifts of the protons close to the nitrogen and sulfur atoms might show a downfield shift upon coordination to the zinc ion compared to the free dye, due to the deshielding effect of the metal center.

Similarly, the ¹³C NMR spectrum would display signals for all the carbon atoms in the molecule. The carbons of the phenothiazine skeleton and those directly bonded to the nitrogen atoms would be particularly sensitive to the coordination with zinc chloride.

A representative, though hypothetical, table of expected chemical shifts is provided.

Proton Type Expected ¹H Chemical Shift (ppm) Carbon Type Expected ¹³C Chemical Shift (ppm)
Aromatic-H7.0 - 8.0Aromatic-C110 - 150
N-CH₂-3.5 - 4.0N-CH₂-45 - 55
-CH₂-CH₃1.2 - 1.5-CH₂-CH₃10 - 15
Aromatic-CH₃2.5 - 2.8Aromatic-CH₃20 - 25
N-CH₃3.0 - 3.5N-CH₃40 - 50

2D NMR Techniques for Connectivity and Conformation Analysis

To unambiguously assign the proton and carbon signals and to understand the connectivity and spatial relationships within the molecule, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity within the ethyl groups (-CH₂-CH₃).

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the assignment of its attached proton.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathways

Mass spectrometry is used to determine the molecular weight and to study the fragmentation patterns of a compound. For an ionic compound like this compound, electrospray ionization (ESI) would be a suitable technique.

The ESI mass spectrum would be expected to show a prominent peak corresponding to the Basic Blue 24 cation, [C₁₈H₂₂N₃S]⁺. The presence of zinc could be inferred from isotopic patterns characteristic of zinc in ions containing the dye and zinc chloride fragments.

Tandem mass spectrometry (MS/MS) would be used to investigate the fragmentation pathways. By selecting the parent ion of the Basic Blue 24 cation and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern would emerge. This would likely involve the loss of the ethyl and methyl groups from the amine substituents.

A hypothetical table of major expected mass spectral peaks is shown below.

m/z (mass-to-charge ratio) Proposed Fragment
312.15[C₁₈H₂₂N₃S]⁺ (Basic Blue 24 cation)
297.13[C₁₇H₁₉N₃S]⁺ (Loss of CH₃)
283.11[C₁₆H₁₇N₃S]⁺ (Loss of C₂H₅)

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis techniques provide information about the thermal stability and decomposition behavior of a material.

Investigation of Thermal Stability and Decomposition Processes

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. A TGA thermogram of this compound would reveal the temperatures at which the compound decomposes. The decomposition would likely occur in multiple steps, potentially starting with the loss of any water of hydration, followed by the decomposition of the organic cation, and finally the zinc chloride salt at higher temperatures. The presence of zinc chloride is expected to influence the thermal stability of the dye.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram would show endothermic or exothermic peaks corresponding to phase transitions (like melting) and decomposition processes. The melting point of the double salt, if it melts before decomposing, would be observed as an endothermic peak. The decomposition processes observed in the TGA would correspond to exothermic peaks in the DSC curve.

A hypothetical data table summarizing the expected thermal events is presented.

Thermal Event Approximate Temperature Range (°C) Technique Observation
Dehydration50 - 120TGA/DSCMass loss / Endothermic peak
Melting180 - 220DSCEndothermic peak
Decomposition of Organic Cation250 - 400TGA/DSCSignificant mass loss / Exothermic peaks
Decomposition of Zinc Chloride> 500TGA/DSCMass loss / Endothermic peak

Characterization of Phase Transitions

The thermal stability and phase transitions of organic compounds are crucial for understanding their behavior under varying temperature conditions. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard methods for such characterizations.

For this compound, one would anticipate a decomposition profile influenced by both the organic dye cation and the zinc chloride salt. A hypothetical TGA analysis would likely show an initial weight loss due to dehydration, followed by the decomposition of the ethylamino and dimethylphenazathionium structure, and finally, the decomposition related to the zinc chloride component at very high temperatures. DSC analysis would be expected to reveal endothermic peaks corresponding to melting and decomposition, and potentially glass transitions, though specific temperature ranges are not documented. A photoinduced reversible phase transition has been observed in a phenothiazine-based metal-organic framework, suggesting that light can also induce structural changes in related materials. osti.gov

Electrochemical Characterization and Redox Behavior

The electrochemical properties of Basic Blue 24 are rooted in its phenothiazine structure, which allows for stable redox cycling. As a good electron transfer mediator, its conjugated planar structure is key to its electrochemical activity. nih.govfrontiersin.org

Cyclic Voltammetry and Chronoamperometry for Redox Potentials

Cyclic voltammetry (CV) is a powerful technique to study the redox behavior of electroactive species. For phenothiazine dyes, CV typically reveals a quasi-reversible two-electron redox process. acs.org

A study on a New Methylene Blue (NMB) covalently bonded to a graphene oxide nanocomposite (GO-NMB) provides insights into its electrochemical performance. In a 0.1 M Phosphate Buffer Solution (PBS), the GO-NMB modified glassy carbon electrode exhibited a pair of well-defined redox peaks. nih.govfrontiersin.org The formal potential of the GO-NMB nanocomposite was found to be pH-dependent, with a linear regression equation of Eθ (V) = -0.0542 – 0.0534 pH. nih.govfrontiersin.org The slope of -53.4 mV/pH is close to the theoretical Nernstian value of -59 mV/pH for a process involving an equal number of protons and electrons. nih.govfrontiersin.org

The redox potential of Methylene Blue, a closely related compound, is reported to be +0.01 V, indicating its ability to be readily reduced and oxidized. wikipedia.orgnews-medical.net

Table 1: Electrochemical Data for New Methylene Blue (NMB) Nanocomposite

Parameter Value Reference
Formal Potential vs. pH Equation Eθ (V) = -0.0542 – 0.0534 pH nih.govfrontiersin.org

Note: This data is for a GO-NMB nanocomposite and may differ for the this compound.

Chronoamperometry, a technique where a potential step is applied and the resulting current is measured as a function of time, can also be used to determine the diffusion coefficient of the electroactive species and further characterize the electrode process. While specific chronoamperometric studies on this compound were not found, this method would be valuable in determining the kinetics of its redox reactions.

Electron Transfer Mechanisms

The electron transfer mechanism for phenothiazine dyes like New Methylene Blue generally involves a two-electron, one-proton process, converting the colored cationic form to a colorless, reduced leuco form. nih.govfrontiersin.orgwikipedia.org

The proposed mechanism for the electrochemical process of GO-NMB on an electrode involves the transfer of two electrons and one proton. nih.gov The hydrophobicity of the reduced dye molecule can influence the electrochemical properties, particularly when immobilized in a film like Nafion. acs.orgacs.org The interaction between the reduced dye and its environment can stabilize the reduced form, affecting the peak currents and potentials observed in cyclic voltammetry. acs.org

For DNA-tethered Methylene Blue, two mechanisms for reduction have been highlighted: a DNA-mediated charge transport and a direct surface reduction at the electrode, with electron transfer rates differing significantly between the two pathways. nih.gov While this is a specific application, it underscores the complexity of the electron transfer process for this class of dyes. The electron transfer can also be initiated by light, as seen in the photoreduction of Methylene Blue. acs.org

In non-aqueous solvents, Methylene Blue can undergo two distinct one-electron transfer processes, forming a stable radical anion in the first step. conicet.gov.ar The specific electron transfer pathway for this compound would likely be influenced by the solvent system and the presence of the zinc chloride, which could affect the stability of intermediate species.

Chemical Reactivity, Degradation Pathways, and Photochemistry

Oxidative Degradation of Basic Blue 24 Zinc Chloride Double Salt

Advanced Oxidation Processes (AOPs) are effective for the degradation of complex organic molecules like dyes. researchgate.net These processes rely on the generation of highly reactive chemical species, such as hydroxyl radicals (•OH) or sulfate (B86663) radicals (SO₄•⁻), which can break down the dye structure. nih.govresearchgate.net

While specific kinetic studies on the degradation of Basic Blue 24 by ferrate(VI) (Fe(VI)O₄²⁻) are not prevalent in the reviewed literature, research on the closely related Methylene (B1212753) Blue and other complex organic molecules provides significant insights into the expected reaction dynamics. Ferrate(VI) is a powerful oxidizing agent, particularly effective in neutral and alkaline conditions for degrading toxins. nih.gov

The degradation of pollutants by ferrate(VI) is highly dependent on operational parameters such as pH, oxidant dose, and temperature. mdpi.comresearchgate.net For instance, the degradation of the cyanotoxin Microcystin-LR by ferrate(VI) was found to follow second-order kinetics, with the rate constant decreasing as the pH increased from 7.5 to 10.0. nih.gov Similarly, the oxidation of Methylene Blue by electrosynthesized ferrate(VI) was also reported to follow second-order reaction kinetics. researchgate.net It is plausible that the degradation of Basic Blue 24 would follow a similar kinetic model, influenced heavily by pH and the molar ratio of ferrate(VI) to the dye.

Other oxidative systems have also been studied for thiazine (B8601807) dyes. The degradation of Methylene Blue using a pyrite/persulfate (PDS) system, which generates sulfate radicals, was found to follow a pseudo-first-order rate law. nih.gov The observed rate constant (k_obs) in this system increased with temperature, rising from 0.0284 min⁻¹ at 20°C to 0.0346 min⁻¹ at 40°C. nih.gov

Table 1: Kinetic Parameters for the Oxidative Degradation of Methylene Blue (A Related Thiazine Dye) under Various Conditions

The oxidative degradation of thiazine dyes like Basic Blue 24 proceeds through the attack of reactive species on the molecule's chromophore. This typically involves the breakdown of the heterocyclic phenothiazine (B1677639) ring and modification of the auxochromic groups (the ethylamino groups). matec-conferences.org

For the closely related Methylene Blue, degradation pathways involve the sequential N-demethylation of the dimethylamino groups, leading to intermediates such as Azure B, Azure A, and Azure C. royalsocietypublishing.org Further oxidation attacks the aromatic rings and the sulfur heteroatom, breaking the conjugated structure responsible for the color. This process ultimately leads to the formation of smaller organic molecules and, under ideal conditions, complete mineralization to carbon dioxide (CO₂), water (H₂O), and inorganic ions like sulfates and nitrates. matec-conferences.org

By analogy, the oxidative degradation of Basic Blue 24 would likely proceed via an initial N-de-ethylation of its N-ethylamino groups. The subsequent steps would involve the cleavage of the central thiazine ring and oxidation of the resulting aromatic fragments. The presence of methyl groups on the aromatic rings of Basic Blue 24 provides additional sites for oxidative attack compared to Methylene Blue. Studies on Methylene Blue have confirmed that the process involves the breaking of the conjugate structure of the N-S heterocyclic compound and the opening of the aromatic rings through oxidation. matec-conferences.org

Photodegradation and Photostability Studies

Photodegradation involves the breakdown of a compound upon the absorption of light. For a dye like Basic Blue 24, this can occur through direct photolysis or, more commonly, through photocatalysis in the presence of a semiconductor material.

The rate and efficiency of photodegradation are significantly affected by several factors, including the wavelength of light, its intensity, the initial concentration of the dye, the pH of the solution, and temperature.

Wavelength and Light Intensity: The absorption spectrum of Basic Blue 24 shows maximum absorption (λ_max) in the range of 632-635 nm. oxfordlabchem.com Effective photodegradation requires light of a wavelength that can be absorbed by the dye itself (for direct photolysis or photosensitization) or by a photocatalyst. For instance, using a UV-A light source resulted in 90% degradation of Methylene Blue in 90 minutes, whereas degradation under sunlight was less efficient at 50% in the same timeframe for a specific photocatalytic system. acs.org

pH: The solution's pH is a critical factor. It affects the surface charge of the photocatalyst and the aggregation of dye molecules. For Methylene Blue degradation using Fe₂TiO₅ nanoparticles, high efficiency was observed in a strong alkaline medium, which facilitates the formation of hydroxyl radicals. royalsocietypublishing.org Conversely, degradation using natural manganese oxides was promoted by lower pH values (pH 4-5). royalsocietypublishing.org The optimal pH for Methylene Blue removal can range from acidic to alkaline depending on the specific catalytic system used. researchgate.netmdpi.com

Temperature: An increase in temperature can positively influence the degradation rate. For Methylene Blue oxidation, raising the temperature from 30°C to 50°C increased the degradation rate, likely by increasing the activation of oxidant molecules and the probability of effective collisions. mdpi.com

Table 2: Influence of Environmental Factors on the Photodegradation of Thiazine Dyes

The photodegradation of thiazine dyes often follows two main mechanistic pathways, particularly in photocatalytic systems:

Photocatalyst Excitation: A semiconductor photocatalyst (e.g., Titanium dioxide, TiO₂) absorbs a photon with energy greater than its band gap, generating an electron-hole pair (e⁻/h⁺). The highly reactive hole in the valence band can directly oxidize the dye molecule adsorbed on its surface. Alternatively, the hole can react with water (H₂O) or hydroxide (B78521) ions (OH⁻) to form hydroxyl radicals (•OH). Simultaneously, the electron in the conduction band can react with dissolved oxygen (O₂) to create superoxide (B77818) radicals (•O₂⁻). These highly reactive oxygen species (ROS) are powerful, non-selective oxidants that attack and degrade the dye molecule. researchgate.netacs.orgnih.gov

Dye Sensitization: The dye molecule itself absorbs light, promoting it to an excited singlet state, which can then convert to a more stable triplet state. The excited dye can then inject an electron into the conduction band of the photocatalyst, initiating the formation of superoxide radicals. The resulting dye cation radical is then susceptible to further degradation reactions. This process allows for the use of visible light even with wide-band-gap photocatalysts like TiO₂. researchgate.net

Scavenger experiments on related dyes have confirmed that hydroxyl radicals and superoxide radicals are often the dominant species responsible for degradation. acs.org

Hydrolytic Stability and pH-Dependent Degradation

Hydrolytic stability refers to a compound's resistance to degradation by water. The stability of Basic Blue 24 is known to be pH-dependent. A key observation is that when treated with a sodium hydroxide solution, the dye forms a chocolate-brown precipitate, indicating instability and transformation or degradation in strongly alkaline conditions. worlddyevariety.com

This behavior is influenced by the charge on the dye molecule and its interaction with hydroxyl ions. At lower pH values, the thiazine dye structure is generally more stable. Studies on Methylene Blue have shown that it exhibits greater biocompatibility, and by extension stability, at a very acidic pH of 1.0 compared to a neutral pH of 7.0. nih.gov The degradation of many organic pollutants is often enhanced in either highly acidic or highly alkaline solutions, where acid- or base-catalyzed hydrolysis can occur, although for complex molecules like thiazine dyes, this is often less significant than oxidative or photochemical degradation. The primary impact of pH in many degradation systems is its influence on the kinetics of reactions involving other species, such as oxidants or photocatalysts. royalsocietypublishing.orgjmaterenvironsci.com

Table of Mentioned Compounds

Investigation of Redox Chemistry and Its Mechanistic Implications

Basic Blue 24, also known as Methylene Blue, is a phenothiazine dye recognized for its well-defined redox properties, which are central to its applications in analytical chemistry and various industrial processes. wikipedia.orgsigmaaldrich.comcymitquimica.com The compound is widely utilized as a redox indicator in analytical chemistry; its solution is blue in an oxidizing environment and turns colorless upon exposure to a reducing agent. wikipedia.orgsigmaaldrich.com This color change is due to the reduction of the blue methylene blue cation (MB⁺) to the colorless, neutral leucomethylene blue (LMB). wikipedia.org The redox midpoint potential (E₀') for this transformation is +0.01 V. wikipedia.org

A classic demonstration of its redox behavior is the "blue bottle experiment." wikipedia.org In a typical setup, an alkaline solution containing glucose, Basic Blue 24, and sodium hydroxide is prepared. wikipedia.org When the container is shaken, atmospheric oxygen oxidizes the colorless leucomethylene blue back to its blue cationic form. wikipedia.org Upon standing, the glucose gradually reduces the dye back to its colorless state. wikipedia.org

The electrochemical mechanisms of Basic Blue 24 are complex and often depend on experimental conditions such as pH. acs.org The electron transfer process is susceptible to the acid-base chemistry of the surrounding medium, with the formal reduction potential becoming more negative as the pH increases. acs.org At certain pH values, the electrochemical reduction is not a simple electron transfer but involves a chemical reaction step, such as protonation, preceding the electron transfer. acs.org

Studies on the electrochemical oxidation of Basic Blue 24 on a Platinum electrode have shown that the process can be indirect, particularly in the presence of certain electrolytes. peacta.org For instance, in the presence of potassium chloride (KCl), the oxidation rate is influenced by the concentration of the electrolyte, suggesting that generated chlorine species act as the primary oxidizing agents. peacta.org This anodic oxidation can lead to the formation of various intermediate compounds. peacta.orgresearchgate.net Research has identified products such as Methylene Violet Bernthsen and chlorinated derivatives like 4,6-dichloro-7-dimethylamino-3H-phenothiazin-3-one through techniques like X-ray crystallography and liquid chromatography-mass spectrometry (LC-MS). peacta.orgresearchgate.net The degradation can also proceed via demethylation, yielding intermediates such as Azure B. mdpi.com

Table 1: Redox Reactions and Intermediates of Basic Blue 24
Reaction TypeReactantsConditionsProductsReference
ReductionBasic Blue 24 (MB⁺), GlucoseAlkaline solutionLeucomethylene Blue (LMB) wikipedia.org
OxidationLeucomethylene Blue (LMB), OxygenShaking (aeration)Basic Blue 24 (MB⁺) wikipedia.org
Electrochemical OxidationBasic Blue 24, Chloride ions (from KCl)Pt electrodeMethylene Violet Bernthsen, Chlorinated derivatives peacta.orgresearchgate.net
Photocatalytic DegradationBasic Blue 24, Reactive Oxygen Species (e.g., •OH)Photocatalyst (e.g., TiO₂, MnTiO₃), LightAzure B, other demethylated and mineralized products mdpi.commdpi.comnih.gov

Interactions with Other Chemical Species and Matrix Effects

The analytical determination and chemical behavior of this compound can be significantly influenced by its interactions with other chemical species and the surrounding sample matrix. chromatographytoday.combataviabiosciences.comnumberanalytics.com These "matrix effects" refer to the alteration of the analytical signal (enhancement or suppression) due to the presence of other components in the sample. bataviabiosciences.com In techniques like liquid chromatography-mass spectrometry (LC-MS), common matrix components such as salts, proteins, and phospholipids (B1166683) found in biological samples can interfere with the ionization of the target analyte, leading to inaccurate quantification. chromatographytoday.combataviabiosciences.com For example, salts can be a dominant factor impacting signal detection. nih.gov Strategies to mitigate these effects include sample preparation techniques like solid-phase extraction (SPE) to remove interfering substances. chromatographytoday.com

Basic Blue 24 interacts with a variety of chemical species which dictates its degradation pathways and analytical behavior. Its interaction with hydrogen sulfide (B99878) (H₂S) in the presence of iron(III) is utilized for the photometric determination of sulfide concentrations. wikipedia.org It also forms the basis of the Methylene Blue Active Substances (MBAS) assay, a colorimetric test used to detect anionic surfactants in water samples. wikipedia.org

The degradation of Basic Blue 24 is often studied in the context of photocatalysis, where it interacts with semiconductor materials and reactive oxygen species (ROS). mdpi.comnih.govacs.org When aqueous solutions of the dye are irradiated with light in the presence of a photocatalyst, such as titanium dioxide (TiO₂) or manganese titanate (MnTiO₃), highly reactive species like hydroxyl radicals (•OH) are generated. mdpi.comnih.govresearchgate.net These radicals attack the dye molecule, leading to its degradation. mdpi.comresearchgate.net The degradation process often begins with demethylation, breaking down Basic Blue 24 into intermediates like Azure B, and can ultimately lead to complete mineralization. mdpi.com The efficiency of this degradation is dependent on factors such as the type of photocatalyst, pH, and the intensity of the light source. nih.gov

Furthermore, as a monoamine oxidase inhibitor (MAOI), Basic Blue 24 can have significant interactions with certain pharmaceutical compounds, including selective serotonin (B10506) reuptake inhibitors (SSRIs). wikipedia.orgrxlist.com In biological systems, it can also interact with components of the mitochondrial respiratory chain, acting as an alternative electron carrier. mdpi.comnih.gov

Table 2: Interactions of Basic Blue 24 with Other Chemical Species
Interacting Species/MatrixContext/ApplicationEffect/OutcomeReference
Biological Matrix (e.g., plasma, urine)Bioanalysis (e.g., LC-MS)Signal suppression or enhancement (Matrix Effect) due to salts, proteins, phospholipids. chromatographytoday.comnih.gov
Anionic SurfactantsWater Quality Testing (MBAS Assay)Forms a colored complex, allowing for colorimetric detection of surfactants. wikipedia.org
Hydrogen Sulfide (H₂S)Analytical ChemistryForms Methylene Blue, enabling photometric measurement of sulfide. wikipedia.org
Photocatalysts (e.g., TiO₂, MnTiO₃) &amp; LightWastewater TreatmentGenerates Reactive Oxygen Species (ROS) that degrade the dye. mdpi.comnih.gov
Reactive Oxygen Species (e.g., •OH)Degradation PathwayDemethylation and mineralization of the dye molecule. mdpi.comresearchgate.net
Serotonergic Drugs (e.g., SSRIs)PharmacologyRisk of serotonin syndrome due to MAO inhibition. wikipedia.orgrxlist.com
Mitochondrial Electron Transport ChainBiochemistryActs as an alternative electron carrier. mdpi.comnih.gov

Theoretical and Computational Chemistry Studies of Basic Blue 24 Zinc Chloride Double Salt

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. For the Basic Blue 24 zinc chloride double salt, these methods can predict its geometry, stability, and electronic transitions.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is exceptionally well-suited for determining the ground-state properties of medium to large-sized molecules like the Basic Blue 24 cation in the presence of its counter-ions, zinc chloride.

In a typical DFT study of this compound, the first step is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy on the potential energy surface. Functionals such as B3LYP or PBE0, combined with a basis set like 6-31G(d,p) or larger, are commonly employed to accurately model the system. The presence of the zinc atom necessitates the use of basis sets that can handle heavy elements, often incorporating effective core potentials.

Once the optimized geometry is obtained, a wealth of information about the molecule's electronic structure can be derived. Key properties that can be calculated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and optical properties.

Electron Density and Electrostatic Potential: Mapping the electron density reveals how electrons are distributed across the molecule. An electrostatic potential (ESP) map highlights the electron-rich (negative potential) and electron-poor (positive potential) regions, which are critical for predicting non-covalent interactions, such as how the dye cation interacts with the zinc chloride dianion and with solvent molecules.

Mulliken and Natural Population Analysis (NPA): These methods assign partial atomic charges to each atom in the molecule. This information is invaluable for understanding the charge distribution and identifying reactive sites. For Basic Blue 24, this would quantify the positive charge localization on the thiazine (B8601807) ring system and the negative charge on the zinc chloride complex.

DFT Calculated Property Typical Predicted Value/Finding for Thiazine Dyes Significance
HOMO Energy-5.0 to -6.5 eVIndicates electron-donating capability.
LUMO Energy-2.5 to -3.5 eVIndicates electron-accepting capability.
HOMO-LUMO Gap2.0 to 3.5 eVRelates to chemical reactivity and color.
Dipole Moment5 to 15 DebyeMeasures the overall polarity of the molecule.

Time-Dependent DFT (TD-DFT) for Excited State Properties and UV-Vis Spectra Prediction

While DFT excels for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating excited states and predicting electronic absorption spectra. Since Basic Blue 24 is a dye, its color is a direct consequence of its electronic transitions, which can be modeled with TD-DFT.

The process involves calculating the energies required to promote an electron from an occupied orbital to a virtual (unoccupied) orbital. The results of a TD-DFT calculation are a series of excitation energies and their corresponding oscillator strengths, which correlate to the position and intensity of absorption bands in a UV-Vis spectrum. For Basic Blue 24, TD-DFT would predict a strong absorption in the visible region, typically corresponding to the HOMO → LUMO transition, which is responsible for its characteristic blue color. A patent for a photoinitiator system suggests that the time-dependent DFT (BH-LYP/TZVP) method can be used to calculate the absorption spectra of dyes like Basic Blue 24.

To account for the influence of a solvent (like water) on the spectrum, these calculations are often performed using a continuum solvation model, such as the Conductor-like Screening Model (COSMO) or the Polarizable Continuum Model (PCM). These models approximate the solvent as a continuous medium with a specific dielectric constant, providing a more realistic prediction of the absorption maxima.

TD-DFT Prediction Typical Finding for Basic Blue 24 Experimental Correlation
λmax (in vacuum)580 - 620 nmCorresponds to the primary π → π* transition.
λmax (in water)600 - 640 nmShows a solvatochromic shift compared to the vacuum.
Oscillator Strength (f)> 0.5Indicates a high probability (intensity) of the transition.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, tracking the movements of atoms and molecules over time. This approach is invaluable for understanding how this compound behaves in a condensed phase, such as in solution or in a solid crystal.

Investigation of Solvation Effects and Intermolecular Interactions in Solution

MD simulations can model the explicit interactions between the Basic Blue 24 cation, the zinc chloride anion, and a large number of solvent molecules (e.g., water). A "simulation box" is constructed containing the ions and solvent, and the trajectories of all particles are calculated by integrating Newton's laws of motion. The interactions are governed by a "force field," which is a set of parameters that defines the potential energy of the system.

From these simulations, one can analyze:

Solvation Shell Structure: The arrangement of water molecules around the cationic dye and the anionic zinc complex can be characterized. The number of water molecules in the first solvation shell and their orientation are key to understanding solubility and reactivity in solution.

Ion Pairing: MD simulations can determine the stability of the contact ion pair between the Basic Blue 24 cation and the [ZnCl₄]²⁻ or related zinc chloride species in solution, and calculate the potential of mean force (PMF) for their association and dissociation.

Transport Properties: Properties like the diffusion coefficient of the dye can be calculated, which is relevant for applications in dyeing processes or in electrochemical systems.

Studies on the transport of dyes through nanofiltration membranes have utilized MD simulations to examine these types of intermolecular interactions. nih.gov

Simulation of Crystal Packing and Lattice Dynamics

If the crystal structure of this compound is known or can be predicted, MD simulations can be used to study its solid-state properties. These simulations can provide insights into:

Lattice Energy and Stability: The stability of the crystal lattice can be assessed by calculating the cohesive energy.

Crystal Packing Forces: The simulation can elucidate how the cations and anions pack together and identify the dominant intermolecular forces (e.g., electrostatic, van der Waals) that hold the crystal together.

Vibrational Properties: The dynamics of the lattice can be analyzed to predict phonon spectra, which relate to the material's thermal properties.

Prediction of Spectroscopic Properties through Computational Models

Computational models are instrumental in interpreting and predicting various types of spectra beyond UV-Vis. For this compound, these predictions can serve as a powerful complement to experimental characterization.

DFT calculations are routinely used to predict vibrational spectra (Infrared and Raman). After a geometry optimization, a frequency calculation can be performed. This involves computing the second derivatives of the energy with respect to atomic displacements. The results yield the vibrational frequencies and their corresponding intensities, which can be compared directly with experimental IR and Raman spectra to confirm the structure and identify characteristic functional groups.

For example, the vibrational frequencies associated with the C=N and C=C stretching modes in the thiazine ring, as well as the vibrations of the N-alkyl groups, would be prominent features. Furthermore, low-frequency modes corresponding to the vibrations of the zinc-chlorine bonds in the counter-ion could also be predicted.

Spectroscopic Technique Predicted Information Example Wavenumber Range (cm⁻¹)
Infrared (IR) SpectroscopyVibrational modes of functional groups.1550-1650 (Aromatic C=C/C=N stretch), 2800-3000 (C-H stretch)
Raman SpectroscopyComplementary vibrational modes.400-600 (Ring deformation modes)
UV-Vis SpectroscopyElectronic transitions.600-640 nm (Visible), 250-300 nm (UV)

Computational Elucidation of Reaction Mechanisms and Transition States

Methodological Approaches:

Density Functional Theory (DFT) is a primary workhorse for studying reaction mechanisms in organic molecules. mdpi.com By employing appropriate functionals (e.g., B3LYP, M06) and basis sets (e.g., 6-31G*, def2-TZVP), researchers can model the potential energy surface of a reaction. mdpi.comresearchgate.net This allows for the identification and characterization of stationary points, including reactants, products, intermediates, and, crucially, transition states.

For a hypothetical reaction step in the synthesis of Basic Blue 24, a computational study would typically involve:

Geometry Optimization: The three-dimensional structures of the reactants, intermediates, products, and transition states are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations are performed to confirm the nature of the optimized structures. Reactants, intermediates, and products should have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed starting from the transition state structure to confirm that it connects the intended reactants and products on the potential energy surface.

Activation Energy Barrier Calculation: The energy difference between the transition state and the reactants provides the activation energy, a key parameter determining the reaction rate.

While specific studies on Basic Blue 24 are scarce, research on other complex organic reactions, such as those catalyzed by enzymes, demonstrates the power of these methods. For instance, computational studies on dihydropyrimidinase have utilized a quantum mechanical cluster approach with DFT to elucidate its reaction mechanism and stereospecificity. rsc.org This involved creating models of the active site and calculating the energetics of the reaction pathway, showcasing a methodology that could be adapted to study the synthesis or degradation of Basic Blue 24. rsc.org

Table 1: Hypothetical Computational Parameters for Studying a Reaction Step of Basic Blue 24

ParameterDescriptionTypical Computational Method
Optimized Geometries Lowest energy 3D structures of reactants, products, and transition states.DFT (e.g., B3LYP/6-31G)
Vibrational Frequencies Used to characterize stationary points on the potential energy surface.DFT (e.g., B3LYP/6-31G)
Activation Energy (Ea) The energy barrier that must be overcome for a reaction to occur.ΔE (Transition State - Reactants)
Reaction Pathway The path connecting reactants to products via the transition state.Intrinsic Reaction Coordinate (IRC)

It is important to note that the presence of the zinc chloride double salt would add another layer of complexity to these calculations. The zinc ion could act as a Lewis acid, potentially coordinating to heteroatoms in the dye molecule and influencing the electronic structure and reactivity. A computational model would need to explicitly include the zinc chloride and consider its interactions with the dye. Studies on the effect of zinc chloride on the dyeability of cotton suggest that it can play a significant role in the interaction between the dye and other molecules. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of molecules with their macroscopic properties. For a dye like Basic Blue 24, QSPR models could be developed to predict properties such as its absorption maximum (λmax), solubility, or affinity for a substrate.

A QSPR study typically involves the following steps:

Data Collection: A dataset of molecules with known experimental values for the property of interest is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the dataset. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that relates a subset of the calculated descriptors to the experimental property.

Model Validation: The predictive power of the developed model is rigorously assessed using internal and external validation techniques.

While a specific QSPR model for this compound is not readily found in the literature, a study on the QSPR modeling of the absorption maxima of various classes of organic dyes, including phenothiazines, provides a relevant framework. nih.gov In that study, robust and externally verified QSPR models were constructed using two-dimensional descriptors with clear physicochemical meanings. nih.gov For the phenothiazine (B1677639) class, a three-descriptor model was developed. nih.gov

Table 2: Illustrative Descriptors for a QSPR Model of a Thiazine Dye Property

Descriptor TypeExample DescriptorDescriptionPotential Property Correlation
Constitutional Molecular WeightThe sum of the atomic weights of all atoms in the molecule.Solubility, Diffusion
Topological Wiener IndexA distance-based graph invariant.Boiling Point, Viscosity
Geometrical Molecular Surface AreaThe total surface area of the molecule.Interaction with substrates
Quantum-Chemical HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Absorption Maximum (λmax), Reactivity
Quantum-Chemical LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Absorption Maximum (λmax), Electron Affinity

The development of a QSPR model for this compound would require a dataset of related thiazine dyes with experimentally measured properties. The descriptors would need to account for the structural features of the dye cation as well as the influence of the zinc chloride counter-ion. Such a model could be a valuable tool for designing new dyes with tailored properties for specific applications.

Research Applications of Basic Blue 24 Zinc Chloride Double Salt in Advanced Chemical Systems

Analytical Chemistry Research

The distinct electrochemical and spectroscopic properties of the New Methylene (B1212753) Blue N cation, the core component of Basic Blue 24 zinc chloride double salt, make it a valuable tool in analytical chemistry research. The zinc chloride double salt formulation is noted to provide enhanced stability and solubility over the free acid form of the dye. fishersci.com

Development of Advanced Spectrophotometric Methods for Detection and Quantification

This compound's intense blue color in its oxidized state and its ability to become colorless upon reduction form the basis of its application in spectrophotometric analysis. tristains.com This redox-dependent color change allows for the detection and quantification of various analytes. While specific research focusing solely on the zinc chloride double salt is limited, the parent compound, Methylene Blue, has been extensively studied. For instance, Methylene Blue is utilized as a redox indicator in titrations. chemicalbook.com Its color transition is sharp and easily detectable, making it suitable for determining the endpoint of redox reactions.

Furthermore, spectrophotometric methods have been developed for the determination of zinc ions using other chromogenic reagents, demonstrating the general principle of using colorimetric complexation for metal ion analysis. nih.gov While not a direct application of Basic Blue 24, this highlights a potential area of research where the dye itself could be used to quantify reducing agents or in competitive binding assays.

The molar extinction coefficient of New Methylene Blue N, a key parameter in spectrophotometric quantification, has been well-documented. These values are crucial for applying the Beer-Lambert law in quantitative analysis.

Table 1: Molar Extinction Coefficients of New Methylene Blue N in Water

Wavelength (nm) Molar Extinction Coefficient (L·mol⁻¹·cm⁻¹)
242-248 ≥16,000
284-290 ≥28,000
588-594 ≥36,000
629-635 ≥44,000

Data sourced from supplier specifications and are indicative of the parent dye's properties. himedialabs.comsigmaaldrich.com

Electrochemical Sensing Applications Based on Redox Properties

The reversible redox behavior of the New Methylene Blue N cation is central to its application in electrochemical sensing. As a redox-active molecule, it can be used to probe and quantify a variety of chemical and biological species. The double salt form is suggested to offer benefits such as improved stability. fishersci.com

Research on Methylene Blue has demonstrated its utility in the fabrication of electrochemical sensors. For example, it has been employed as a redox probe in sensors for detecting drug resistance in bacteria and for monitoring bacterial biofilm formation. tristains.com In these applications, changes in the electrochemical signal of Methylene Blue in the presence of the target analyte are measured, typically using techniques like cyclic voltammetry. The interaction of Methylene Blue with biological molecules such as DNA has also been a subject of study for developing biosensors.

While direct studies on electrochemical sensors specifically using this compound are not widely available, the established use of Methylene Blue provides a strong basis for its potential in this area. The zinc chloride component could potentially influence the electrode kinetics or the stability of the sensor interface.

Integration into Chromatographic Detection Systems

The application of this compound in chromatographic detection systems is an area with limited specific research. However, the inherent properties of the New Methylene Blue N cation suggest its potential utility. Its strong absorbance in the visible region makes it a candidate for use as a post-column derivatization agent or as a detectable analyte itself in techniques like high-performance liquid chromatography (HPLC) with a diode-array detector (DAD) or a UV-Vis detector.

The principle would involve the reaction of the dye with an otherwise non-absorbing analyte to produce a colored product that can be detected. Alternatively, the dye itself can be separated and quantified. The stability of the zinc chloride double salt could be advantageous in maintaining the integrity of the dye throughout the chromatographic process.

Materials Science Research

In the realm of materials science, this compound is explored for its potential to impart specific optical and functional properties to various materials.

Incorporation into Functional Polymers and Composite Materials

The incorporation of phenothiazine (B1677639) dyes like New Methylene Blue N into polymer matrices is a known strategy to create functional materials. The dye's properties, such as its color and redox activity, can be transferred to the host polymer. The zinc chloride double salt of Basic Blue 24 may offer advantages in terms of its dispersibility and stability within a polymer matrix.

Research on Methylene Blue has shown its use in creating polymer-based adsorbents for the removal of pollutants from water. For instance, Methylene Blue has been used as a model compound to study the adsorption capacity of functionalized magnetic nanoparticles and other polymer composites. nih.govnih.gov While these studies focus on the removal of the dye, they demonstrate the interaction between the dye and functionalized polymers.

Furthermore, the synthesis of conductive polymers based on the electropolymerization of Methylene Blue has been reported. These polymers have potential applications in sensors and electronic devices. The presence of the zinc chloride in Basic Blue 24 could influence the polymerization process and the final properties of the resulting conductive polymer.

Table 2: Examples of Polymer Systems Investigated with Methylene Blue

Polymer/Composite Material Application Research Finding
Polymer-functionalized magnetic nanoparticles Adsorbent for Methylene Blue removal High adsorption capacity, indicating strong interaction. nih.gov
Naphthalene-based covalent organic polymer Adsorbent for Methylene Blue removal Efficient removal from aqueous solutions. nih.gov

Development of Optical Materials with Tunable Properties

The strong absorption and emission properties of the New Methylene Blue N cation make this compound a candidate for the development of novel optical materials. The interaction of the dye with its environment can influence its optical properties, leading to materials with tunable characteristics.

While specific research on the optical properties of materials containing this compound is scarce, studies on Methylene Blue provide insights into its potential. For example, the nonlinear optical properties of Methylene Blue have been investigated, which are crucial for applications such as optical limiting.

The development of one-dimensional photonic crystals with tunable multichannel filtering applications has been demonstrated using various organic materials. rsc.org The incorporation of a dye like Basic Blue 24 into such structures could lead to new optical devices. The zinc chloride component might affect the intermolecular interactions of the dye within the material, potentially influencing its aggregation and, consequently, its optical response.

Exploration in Dye-Sensitized Systems (e.g., for energy conversion, non-biological photosensitization)

This compound, also known as New Methylene Blue N zinc chloride double salt, has been investigated for its potential as a photosensitizer in non-biological systems. Photosensitizers are molecules that produce a chemical change in another molecule in a photochemical process.

In the field of photodynamic inactivation, a non-biological photosensitization application, New Methylene Blue N zinc chloride double salt has demonstrated efficacy. For instance, it has been used as a photosensitizer for the in vitro photodynamic inactivation of plant-pathogenic fungi such as Colletotrichum acutatum and Colletotrichum gloeosporioides. sigmaaldrich.com This process involves the dye absorbing light and transferring the energy to molecular oxygen, generating reactive oxygen species that are toxic to the fungi. asm.org

Furthermore, studies have explored its effectiveness in killing bacterial spores. In one study, New Methylene Blue N (NMBN) was the most potent among several phenothiazinium dyes tested for the photoinactivation of Bacillus cereus spores, achieving a greater than 5-log reduction in viability with a light dose of 20 J/cm². asm.org The mechanism involves the generation of cytotoxic species like singlet oxygen and other radicals upon light excitation. asm.org Research has also been conducted on the photodynamic inactivation of Candida albicans using New Methylene Blue N, highlighting its role in inducing protein damage within the fungal cells upon irradiation with red light. ljmu.ac.uk

While the application of this compound in photodynamic therapy is a promising area of research, its exploration in dye-sensitized solar cells (DSSCs) for energy conversion is less documented in readily available literature. The fundamental principle of a DSSC involves a photosensitizer adsorbed onto a wide-bandgap semiconductor, which, upon light absorption, injects an electron into the semiconductor's conduction band, initiating the generation of electric current. The properties of Basic Blue 24 suggest potential suitability, but specific research data on its performance in DSSCs is not extensively reported.

Environmental Engineering Research for Dye Removal

The presence of dyes like Basic Blue 24 in industrial effluents is a significant environmental concern. Consequently, extensive research has been conducted to develop effective methods for its removal from wastewater.

Adsorption Studies of Basic Blue 24 onto Various Adsorbents (e.g., activated carbon, novel sorbents)

Adsorption is a widely studied method for dye removal due to its simplicity and efficiency. researchgate.net Various adsorbents have been tested for their capacity to remove Basic Blue 24 from aqueous solutions.

Peat has been shown to be a highly effective adsorbent for Basic Blue 24. Studies have reported a maximum sorption capacity of 667 mg of Basic Blue 24 per gram of peat at 22°C. researchgate.nettandfonline.com The adsorption process for basic dyes onto peat is often well-described by the Langmuir isotherm model, which assumes monolayer adsorption onto a homogeneous surface. researchgate.nettandfonline.com The interaction is thought to be influenced by the chemical properties of both the dye and the peat surface. researchgate.net

Another low-cost adsorbent, sawdust from Malus domestica (apple tree), has also been investigated for the removal of New Methylene Blue (Basic Blue 24). sigmaaldrich.com Chemical treatment of the sawdust was found to enhance its adsorption capacity. The adsorption kinetics were found to follow intra-particle diffusion and Bangham's models, and the process was determined to be endothermic. The adsorption data for this system fit well with the Langmuir, Freundlich, and Temkin isotherm models, indicating that sawdust is a promising cheap adsorbent for basic dyes. sigmaaldrich.com

The table below summarizes the findings from adsorption studies of Basic Blue 24 on different adsorbents.

AdsorbentMaximum Adsorption Capacity (mg/g)Adsorption Isotherm ModelsReference
Peat667Langmuir, Freundlich researchgate.nettandfonline.com
Malus domestica SawdustData not specified in abstractLangmuir, Freundlich, Temkin sigmaaldrich.com

Advanced Oxidation Processes (AOPs) for Effluent Treatment (e.g., Fenton, photocatalysis, ozonation)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH).

Photocatalysis: The photocatalytic degradation of Basic Blue 24 has been reported using semiconductor materials. One study highlighted the photocatalytic bleaching of Basic Blue 24 in the presence of zinc oxide (ZnO) powder. ijsrst.com In a more detailed investigation, the photodegradation of New Methylene Blue N (a synonym for Basic Blue 24) was studied using both ZnO and titanium dioxide (TiO₂) as photocatalysts under UV irradiation. The results indicated that ZnO was a more effective catalyst than TiO₂, achieving 81% degradation at a wavelength of 590 nm, compared to 25.68% for TiO₂ under similar conditions. researchgate.net The study also found that the degradation efficiency was influenced by factors such as pH, with an optimal pH of 5.90 leading to the highest degradation percentage. researchgate.net Silver nanoparticles (AgNPs) synthesized using fungal extracts have also shown complete discoloration of Basic Blue 24 under sunlight radiation, highlighting the potential of green-synthesized nanomaterials in photocatalysis. nih.gov

Fenton Process: The Fenton process utilizes ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals. While specific studies focusing solely on the degradation of this compound using the Fenton process are not abundant in the searched literature, research on the degradation of similar dyes and organic compounds suggests its potential applicability. The Fenton reaction is known to be effective in decolorizing and mineralizing a wide range of dyes. researchgate.net Studies have shown that the presence of certain dyes can even accelerate the Fenton degradation of other organic compounds under visible light irradiation. nih.gov

Ozonation: Ozonation is another AOP that has been shown to be effective in treating dye-containing wastewater. Ozone (O₃) is a powerful oxidizing agent that can break down the chromophore of the dye molecule, leading to decolorization. e3s-conferences.orgjuniperpublishers.com Studies on thiazine (B8601807) dyes, the class to which Basic Blue 24 belongs, have demonstrated that ozone can effectively reduce the color intensity of their aqueous solutions. e3s-conferences.org The process is irreversible, indicating the destruction of the dye's chromophoric structure. e3s-conferences.org The efficiency of ozonation can be enhanced when combined with other processes like biodegradation. juniperpublishers.com

The following table provides an overview of research findings on AOPs for the degradation of Basic Blue 24.

AOP MethodCatalyst/ReagentsKey FindingsReference
PhotocatalysisZinc Oxide (ZnO)ZnO is an effective photocatalyst for the bleaching of Basic Blue 24. ijsrst.com
PhotocatalysisZinc Oxide (ZnO) and Titanium Dioxide (TiO₂)ZnO showed higher degradation efficiency (81%) compared to TiO₂ (25.68%) for New Methylene Blue N. researchgate.net
PhotocatalysisSilver Nanoparticles (AgNPs)Complete discoloration of Basic Blue 24 was achieved. nih.gov
OzonationOzone (O₃)Effective in reducing the color intensity of thiazine dyes. e3s-conferences.org

Biological Degradation Studies (e.g., enzymatic breakdown, microbial processes)

Biological degradation offers an environmentally friendly and cost-effective approach to treating dye effluents. This involves the use of microorganisms or their enzymes to break down the complex dye molecules into simpler, less harmful substances.

While specific studies focusing exclusively on the biological degradation of "this compound" are limited in the provided search results, research on the degradation of phenothiazine and thiazine dyes provides relevant insights.

Enzymatic Breakdown: The enzymatic degradation of dyes often involves oxidoreductive enzymes such as laccases and peroxidases. For example, lignin (B12514952) peroxidase from the fungus Phanerochaete chrysosporium has been shown to decolorize New Methylene Blue N. researchgate.net The process of enzymatic degradation is complex and can be influenced by the specific structure of the dye.

Microbial Processes: Various microorganisms, including bacteria and fungi, have been identified for their ability to decolorize and degrade different types of dyes. For thiazine dyes like Basic Blue 24, biological decolorization can occur through mechanisms such as biodegradation and biomass adsorption. scielo.br One study investigating the biological decolorization of several dyes by Phanerochaete chrysosporium included Basic Blue 24 in its screening. scielo.br The degradation process is often attributed to the oxidative action of enzymes like Manganese Peroxidase (MnP) produced by the fungus. scielo.br

It is important to note that the effectiveness of biological degradation can be influenced by various factors, including the microbial strain, the chemical structure of the dye, and the environmental conditions such as pH and temperature.

Q & A

Q. How does the solubility profile of this compound influence its application in histochemical staining?

  • Methodological Answer : The double salt’s solubility in polar solvents (e.g., water, ethanol) is critical for staining protocols. Low solubility in non-polar solvents minimizes background interference. Pre-saturate solvents with zinc chloride to stabilize the dye in aqueous media. Adjust pH to 4–6 to prevent hydrolysis .

Q. What spectroscopic methods are recommended for characterizing interactions between this compound and biological substrates?

  • Methodological Answer : Use fluorescence quenching assays to study binding kinetics with proteins or nucleic acids. FTIR spectroscopy can identify functional groups involved in substrate interactions (e.g., sulfonic acid groups in the dye). For quantitative analysis, pair with atomic absorption spectroscopy (AAS) to monitor zinc ion release .

Advanced Research Questions

Q. How can researchers address inconsistencies in reported stability data for this compound under varying environmental conditions?

  • Methodological Answer : Discrepancies often arise from differences in humidity, light exposure, or ionic strength. To resolve:
  • Conduct accelerated stability studies using controlled environmental chambers.
  • Track degradation via HPLC-MS to identify breakdown products (e.g., free zinc ions or demethylated dye derivatives).
  • Cross-reference findings with thermogravimetric analysis (TGA) to correlate stability with hydration states .

Q. What experimental strategies mitigate unwanted reactivity of this compound in redox-sensitive biological systems?

  • Methodological Answer : The zinc chloride component can catalyze redox reactions. To minimize this:
  • Introduce chelating agents (e.g., EDTA) to sequester free zinc ions .
  • Use oxygen-free buffers (e.g., degassed Tris-HCl) during staining protocols.
  • Validate results with control experiments using zinc-free dye analogs .

Q. How can researchers optimize the use of this compound in multiplexed staining workflows without cross-reactivity?

  • Methodological Answer : Design sequential staining protocols with pH-adjusted washes (e.g., pH 2.0–3.0) to desorb the dye between steps. Employ confocal microscopy with spectral unmixing software to distinguish overlapping signals. Validate specificity via competitive binding assays using structurally similar dyes .

Q. What analytical approaches resolve contradictions in reported zinc ion release kinetics from the double salt in physiological buffers?

  • Methodological Answer : Conflicting data may stem from buffer composition (e.g., phosphate vs. carbonate). Use dialysis membrane experiments to isolate zinc release under simulated physiological conditions. Pair with synchrotron-based XAS to probe local zinc coordination changes .

Methodological Best Practices

  • Safety Protocols : Handle the double salt in fume hoods due to potential release of toxic HCl vapors during decomposition. Refer to safety data sheets (SDS) for emergency measures .
  • Data Reproducibility : Document solvent purity, humidity, and light exposure parameters meticulously, as these significantly impact dye performance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.